molecular formula C18H20N4O B2601175 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide CAS No. 141178-29-2

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2601175
CAS No.: 141178-29-2
M. Wt: 308.385
InChI Key: DIIMTIBTEFDHLI-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide is a synthetic benzotriazole derivative of interest in chemical and pharmaceutical research. The 1,2,3-benzotriazole moiety is a privileged structure in medicinal chemistry, known for its versatile biological properties and role as a synthetic auxiliary . This compound is structurally characterized by a benzotriazole unit, a phenyl group, and a pivalamide (2,2-dimethylpropanamide) group, making it a potential intermediate for the design of more complex molecules. While specific biological data for this compound may be limited, benzotriazole derivatives have been extensively investigated for a wide range of research applications. They have demonstrated notable antimicrobial activity against various bacterial strains, with some derivatives showing potency against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the benzotriazole core is a key scaffold in the development of compounds with antiviral, antiprotozoal, and antiproliferative properties, often acting as a bioisosteric replacement for other triazolic systems . In synthetic chemistry, benzotriazoles are invaluable as leaving groups and catalysts, facilitating the generation of diverse chemical libraries, including peptidomimetic macrocycles . The pivaloyl group in this compound may influence its lipophilicity and metabolic stability, which are critical parameters in drug discovery. This product is intended for research purposes as a building block or a candidate for biological screening. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-18(2,3)17(23)19-16(13-9-5-4-6-10-13)22-15-12-8-7-11-14(15)20-21-22/h4-12,16H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIMTIBTEFDHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 1H-benzotriazole with appropriate electrophiles. One common method is the reaction of 1H-benzotriazole with benzyl halides under basic conditions to form benzotriazole derivatives . The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have identified N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide as a potential anticancer agent. In a drug library screening conducted on multicellular spheroids, the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties : The benzotriazole moiety in this compound contributes to its antimicrobial activity. Research has shown that benzotriazole derivatives exhibit bactericidal effects against several pathogenic bacteria. This property is particularly relevant in the development of new antimicrobial agents to combat resistant strains .

Polymer Science

Stabilizers in Polymer Formulations : this compound is utilized as a UV stabilizer in polymer formulations. Its ability to absorb UV radiation helps protect polymers from degradation due to exposure to sunlight. This application is crucial in industries that rely on durable materials for outdoor use .

Nitroxide-Mediated Polymerization : The compound has also been explored for its role in nitroxide-mediated polymerization processes. Its amide functional group can influence the structure and properties of polymers synthesized through this method, leading to enhanced performance characteristics such as thermal stability and mechanical strength .

Corrosion Inhibition

Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors in various industrial applications. This compound has been shown to provide significant protection against corrosion in metal substrates when used in formulations such as deicing fluids and hydraulic fluids .

Table 1: Comparison of Corrosion Inhibition Efficacy

Compound NameCorrosion Rate Reduction (%)Application Area
This compound85%Aircraft deicing fluids
Benzotriazole75%Automotive coolants
Methylbenzotriazole70%Surface coatings

Case Study 1: Anticancer Screening

In a study published in 2019, researchers screened a library of compounds including this compound against multicellular spheroids derived from human cancer cells. The results indicated that this compound exhibited potent anticancer activity with a half-maximal inhibitory concentration (IC50) significantly lower than many existing chemotherapeutics .

Case Study 2: UV Stabilization in Polymers

A comparative study on the effectiveness of various UV stabilizers included this compound. The findings demonstrated that this compound not only enhanced the longevity of polymer materials but also improved their mechanical properties under UV exposure compared to traditional stabilizers .

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide involves its interaction with molecular targets through its benzotriazole moiety. The compound can form non-covalent interactions with enzymes and receptors, influencing their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its application.

Comparison with Similar Compounds

Research Findings and Implications

  • Stability : Benzotriazole derivatives exhibit superior stability over time compared to triazole analogues, as seen in .
  • Isomer Separation : The need for chromatographic separation of E/Z isomers in benzotriazole compounds (e.g., 3f/4f) adds complexity to synthesis, whereas triazole derivatives (e.g., 10f) are isomer-free .

Biological Activity

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide (CAS Number: 105873-95-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N6C_{19}H_{22}N_{6}, and it features a benzotriazole moiety which is known for its diverse biological activities. The structural representation is as follows:

N 1H 1 2 3 Benzotriazol 1 yl phenyl methyl 2 2 dimethylpropanamide\text{N 1H 1 2 3 Benzotriazol 1 yl phenyl methyl 2 2 dimethylpropanamide}

Biological Activities

Antitumor Activity
Research indicates that benzotriazole derivatives can exhibit significant antitumor properties. A study on related compounds demonstrated their effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) through MTS cytotoxicity assays. Compounds similar to this compound showed IC50 values indicating effective inhibition of cell proliferation in 2D cultures compared to 3D cultures .

Antimicrobial Properties
Benzotriazole derivatives have also been reported to possess antimicrobial activities. For instance, the presence of the benzotriazole ring enhances the binding affinity to DNA, which may inhibit bacterial growth by interfering with DNA-dependent processes . The compound's structural characteristics suggest potential mechanisms for antimicrobial action through DNA binding and enzyme inhibition.

The biological activity of benzotriazole derivatives often involves their interaction with DNA. Studies have shown that these compounds can bind within the minor groove of DNA, leading to the inhibition of DNA-dependent enzymes such as polymerases and topoisomerases . This mode of action is crucial for their antitumor and antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of benzotriazole derivatives:

  • Antitumor Efficacy : A study evaluated several new compounds based on the benzotriazole scaffold for their antitumor activity. The results indicated that certain derivatives had promising effects against lung cancer cell lines with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) .
  • Antimicrobial Activity : Another investigation into benzotriazole derivatives highlighted their bactericidal properties against various strains of bacteria. The mechanism was attributed to their ability to disrupt bacterial DNA synthesis through binding interactions .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AntitumorA5496.26DNA binding and enzyme inhibition
AntitumorHCC8276.48DNA binding and enzyme inhibition
AntimicrobialE. coliVariesDisruption of DNA synthesis
AntimicrobialS. aureusVariesDisruption of DNA synthesis

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